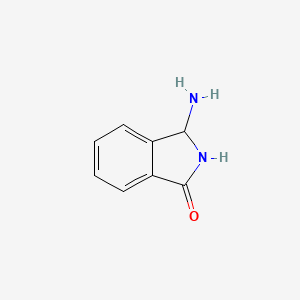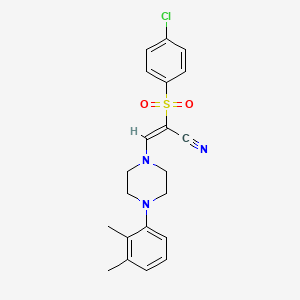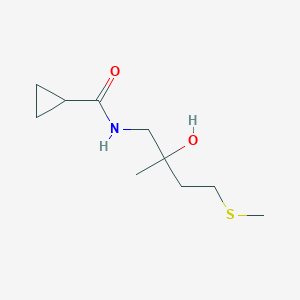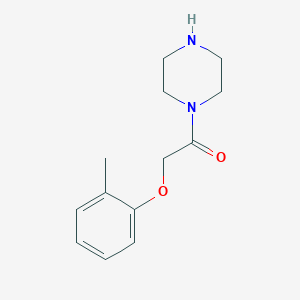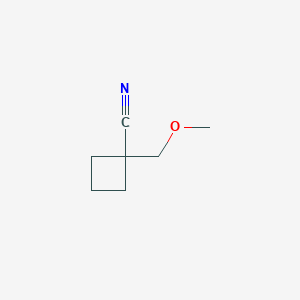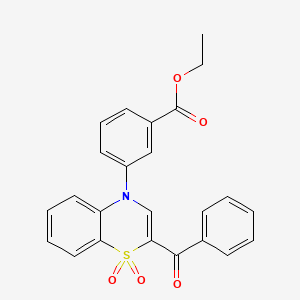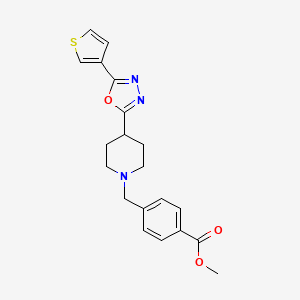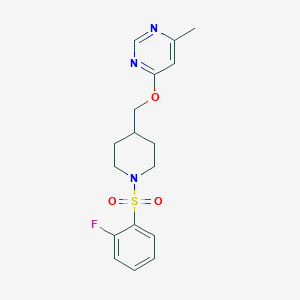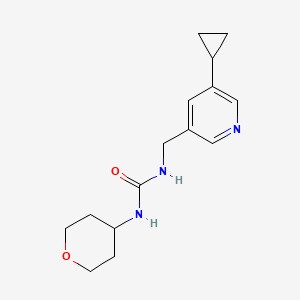
1-((5-cyclopropylpyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-cyclopropylpyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of urea derivatives and has shown promising results in the field of medicinal chemistry.
Applications De Recherche Scientifique
Substituent Effects on Intramolecular Hydrogen Bonding
Research has shown that substituents on pyridyl ureas can significantly affect intramolecular hydrogen bonding dynamics and their ability to complex with cytosine. Such studies highlight the nuanced role that different molecular groups play in modulating the behavior and reactivity of these compounds, potentially offering a pathway to tailor them for specific biochemical interactions (Chia-Hui Chien et al., 2004).
Aurora Kinase Inhibition
A novel class of Aurora kinase inhibitors for the treatment of malignant diseases has been identified, showcasing the potential of certain urea derivatives in therapeutic applications. These inhibitors demonstrate significant activity against Aurora kinases A and B, crucial targets in cancer treatment, suggesting that similar structures could be designed to enhance anticancer efficacy (Julien Defaux et al., 2014).
Synthetic Methodologies
The development of synthetic methodologies for pyridyl and pyran derivatives, including urea-based compounds, underscores their utility in creating a broad range of biologically active molecules. These methods facilitate the exploration of new therapeutic agents, highlighting the versatility and importance of such compounds in drug discovery (Binliang Zhang et al., 2019).
Electroluminescent Properties
Research into cyclometalated complexes, including those with pyridyl ligands, has expanded our understanding of their electroluminescent properties. This research opens avenues for their application in organic light-emitting devices (OLEDs), indicating that similar urea derivatives might find use in electronic and photonic technologies (Chang-Jiang Yao et al., 2015).
Anticancer Potential
Studies on ureas and their derivatives have also investigated their potential as anticancer agents. This includes research into 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxicity against human adenocarcinoma cells, suggesting a promising area of investigation for the compound as well (R. Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-14-3-5-20-6-4-14)17-9-11-7-13(10-16-8-11)12-1-2-12/h7-8,10,12,14H,1-6,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJOAGUPJXXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)
